N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-[2-({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound featuring a trifluoromethyl group, an oxadiazole ring, and a benzodioxole moietyThe trifluoromethyl group, in particular, is known for enhancing the metabolic stability, lipophilicity, and binding selectivity of molecules, making it a valuable structural motif in drug design .
Preparation Methods
The synthesis of N-[2-({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves multiple steps, typically starting with the formation of the oxadiazole ring. One common method involves the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring . The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the generation of a trifluoromethyl radical and its subsequent addition to the aromatic ring . Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
N-[2-({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Scientific Research Applications
N-[2-({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to its targets by increasing lipophilicity and metabolic stability . The oxadiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target . These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
N-[2-({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can be compared with other compounds containing trifluoromethyl groups and oxadiazole rings:
N-(4-Cyano-3-(trifluoromethyl)phenyl)methacrylamide: This compound also contains a trifluoromethyl group but differs in its overall structure and applications.
5-Perfluoroalkyl-1,2,4-triazoles: These compounds share the trifluoromethyl group and a similar heterocyclic ring but have different chemical properties and uses.
FDA-Approved Trifluoromethyl Group-Containing Drugs: These drugs highlight the importance of the trifluoromethyl group in enhancing drug properties, similar to the compound .
Properties
Molecular Formula |
C20H15F3N4O5 |
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Molecular Weight |
448.4 g/mol |
IUPAC Name |
N-[2-(1,3-benzodioxole-5-carbonylamino)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C20H15F3N4O5/c21-20(22,23)13-4-1-11(2-5-13)16-26-19(32-27-16)18(29)25-8-7-24-17(28)12-3-6-14-15(9-12)31-10-30-14/h1-6,9H,7-8,10H2,(H,24,28)(H,25,29) |
InChI Key |
CZRQLEXQWGMKMT-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCNC(=O)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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